Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-
CAS No.: 951913-94-3
Cat. No.: VC16267658
Molecular Formula: C15H17NO
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951913-94-3 |
|---|---|
| Molecular Formula | C15H17NO |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | 4-[(2,3-dimethylphenoxy)methyl]aniline |
| Standard InChI | InChI=1S/C15H17NO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10,16H2,1-2H3 |
| Standard InChI Key | MIAKMSOFFPAGML-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The hydrochloride salt of the compound has the molecular formula C₁₄H₁₆ClNO and a molecular weight of 249.736 g/mol . The free base form, 4-(2,3-dimethylphenoxy)aniline, corresponds to C₁₄H₁₅NO with a molecular weight of 213.28 g/mol.
Structural Features
The molecule consists of:
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A primary aniline group (─NH₂) attached to a benzene ring.
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A 2,3-dimethylphenoxy group linked via a methylene bridge (─CH₂─O─) at the para position relative to the amino group.
The 2,3-dimethyl substitution on the phenoxy ring introduces steric hindrance, influencing reactivity and binding interactions .
Table 1: Key Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 155106-50-6 | |
| IUPAC Name | 4-(2,3-Dimethylphenoxy)aniline | |
| SMILES | CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | |
| InChIKey | UYLSXBMCHFZRQP-UHFFFAOYSA-N |
Physicochemical Properties
Thermal and Physical Properties
Solubility and Partitioning
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Water Solubility: Limited solubility due to hydrophobic aromatic rings; estimated at <5 g/L .
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LogP: 5.06, reflecting high lipophilicity and membrane permeability .
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Polar Surface Area (PSA): 35.25 Ų, indicating moderate polarity .
Synthesis and Derivatives
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling:
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Mitsunobu Reaction:
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Direct Coupling:
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to form the water-soluble hydrochloride salt (C₁₄H₁₆ClNO), enhancing stability for pharmaceutical formulations .
Applications and Biological Relevance
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and epigenetic modulators. Its rigid aromatic structure facilitates interactions with hydrophobic protein pockets, as seen in bromodomain inhibitors .
Agrochemical Uses
Derivatives of 4-(2,3-dimethylphenoxy)aniline are explored as herbicides and pesticides, leveraging its lipophilicity for leaf penetration and systemic activity .
Material Science
The phenoxy-methyl group enhances thermal stability, making it useful in polyimide resins and high-performance polymers .
Future Research Directions
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